N-[2-(2-methylphenoxy)ethyl]-2-butanamine oxalate
Overview
Description
N-[2-(2-methylphenoxy)ethyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.15762283 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Methodologies and Detection
- Excretion and Detection in Biological Specimens : A study by Kintz (1997) presents a procedure using gas chromatography-mass spectrometry for identifying N-[2-(2-methylphenoxy)ethyl]-2-butanamine (MBDB) and its metabolite in urine, saliva, and sweat. This method was applied to track the excretion of MBDB and its metabolite in various biological specimens following oral administration (Kintz, 1997).
Polyamine Analogue Research
- Role in Programmed Cell Death : Ha et al. (1997) explored the role of polyamine analogues, like N-[2-(2-methylphenoxy)ethyl]-2-butanamine oxalate, in inducing programmed cell death (PCD) in cancer cells. They found that these compounds can superinduce a specific enzyme, leading to PCD, possibly due to oxidative stress (Ha et al., 1997).
Pharmacological Effects
- Pharmacological Class and Psychoactive Effects : Nichols et al. (1986) investigated the pharmacological effects of derivatives of N-[2-(2-methylphenoxy)ethyl]-2-butanamine, proposing that these compounds represent a novel therapeutic class with potential psychoactive effects. Their research suggested that these compounds could be useful in psychotherapy (Nichols et al., 1986).
Biochemical and Molecular Studies
- Oxidative Metabolism and P450 Isoenzyme Role : A study by Turini et al. (1998) focused on the oxidative metabolism of similar compounds in rat liver microsomes. They explored the role of cytochrome P450 isoenzymes in this process, providing insights into the biochemical pathways and potential interactions with other substances (Turini et al., 1998).
Catalytic Activities in Complexes
- Exploring Catalytic Activities in Complexes : Research by Ta et al. (2019) explored the anticancer and catalytic activities of complexes involving compounds like this compound. They investigated these activities in different metal complexes, shedding light on potential therapeutic applications (Ta et al., 2019).
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-4-12(3)14-9-10-15-13-8-6-5-7-11(13)2;3-1(4)2(5)6/h5-8,12,14H,4,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFZTJUAHHMLNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC=CC=C1C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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